Gacyclidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

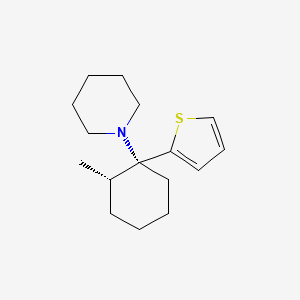

Gacyclidine is a psychoactive drug that functions as a non-competitive N-methyl-D-aspartate receptor antagonist. It is closely related to phencyclidine and is a derivative of tenocyclidine. This compound has been studied for its potential neuroprotective properties and its ability to reduce damage to the brain or spinal cord, making it a candidate for treating conditions such as tinnitus, stroke, trauma, and convulsions .

準備方法

The synthesis of Gacyclidine involves several key steps:

1,2-Addition Reaction: The process begins with the 1,2-addition of 2-methylcyclohexanone with 2-thienyl lithium or 2-thienyl magnesium bromide, resulting in a diastereomeric mixture of cyclohexanol.

Azide Formation: This mixture is then treated with sodium azide in trichloroacetic acid to yield the azide.

Reduction: The azide is reduced using lithium aluminium hydride or Raney nickel in isopropanol to form the corresponding amine, preferentially with the cis-configuration.

化学反応の分析

Gacyclidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are less documented.

Reduction: The reduction of the azide intermediate to the amine is a crucial step in its synthesis.

Substitution: The dialkylation step involves a substitution reaction where the amine reacts with 1,5-dibromopentane.

Common reagents used in these reactions include 2-thienyl lithium, 2-thienyl magnesium bromide, sodium azide, lithium aluminium hydride, Raney nickel, and potassium carbonate. The major product formed from these reactions is this compound itself.

科学的研究の応用

Neuroprotective Properties

Gacyclidine has been extensively studied for its neuroprotective effects, particularly in conditions like amyotrophic lateral sclerosis (ALS) and traumatic brain injury.

- Mechanism of Action : this compound functions by blocking NMDA receptors, which play a crucial role in synaptic plasticity and memory function. This blockade prevents glutamate-induced excitotoxicity, a major contributor to neuronal damage and death .

-

Case Studies :

- In a study involving hSOD1 G93A mice (an ALS model), treatment with this compound demonstrated improved survival rates and reduced motor deficits compared to untreated controls. Mice receiving this compound had a median survival of 146 days versus 140 days for controls, indicating a significant increase in lifespan .

- Another study highlighted that this compound administration resulted in fewer necrotic neurons after CNS trauma compared to other NMDA antagonists like MK-801. The findings suggested that this compound was less neurotoxic and promoted better functional recovery post-injury .

Trauma Treatment

This compound's ability to mitigate neuronal damage following trauma has been a focal point of research.

- Clinical Trials : Early clinical trials have indicated that this compound can limit initial neuronal damage after central nervous system trauma, leading to better functional recovery outcomes .

- Data Table: Efficacy in Trauma Models

| Study Reference | Model Used | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| hSOD1 G93A mice | 0.1 & 1 | Increased survival | |

| Rat model | Varies | Reduced motor deficits |

Tinnitus Therapy

This compound has shown promise as a therapeutic agent for tinnitus, particularly through localized delivery methods.

- Intratympanic Formulation : OTO-313 is a lipid-based formulation of this compound designed for intratympanic administration. Clinical studies have demonstrated that this method allows for sustained exposure to the cochlea while minimizing systemic side effects .

-

Case Studies :

- In an open-label study involving patients with chronic tinnitus, four out of six patients reported temporary relief after receiving intratympanic this compound. The treatment was well-tolerated with no serious adverse effects reported .

- A separate study indicated that consistent perfusion of this compound could suppress salicylate-induced tinnitus in guinea pigs, further supporting its potential efficacy in human applications .

Summary of Findings

This compound's applications span several critical areas within neuropharmacology:

- Neuroprotection : Effective in reducing neuronal death and improving recovery in models of ALS and traumatic injury.

- Trauma Treatment : Demonstrates significant efficacy in limiting CNS trauma damage with favorable safety profiles compared to other NMDA antagonists.

- Tinnitus Therapy : Shows promise as a localized treatment option for tinnitus with preliminary positive outcomes from clinical trials.

作用機序

Gacyclidine exerts its effects by functioning as a non-competitive antagonist of the N-methyl-D-aspartate receptor. This receptor is involved in synaptic plasticity and memory function. By blocking this receptor, this compound can prevent glutamate-induced excitotoxicity, which is a key factor in neuronal damage and death. This mechanism makes it a promising candidate for neuroprotective therapies .

類似化合物との比較

Gacyclidine is similar to other non-competitive N-methyl-D-aspartate receptor antagonists such as:

Phencyclidine: Both compounds share structural similarities and pharmacological activities.

Ketamine: Another non-competitive N-methyl-D-aspartate receptor antagonist with dissociative properties.

Dizocilpine (MK-801): Known for its high affinity for the N-methyl-D-aspartate receptor, similar to this compound

What sets this compound apart is its lower intrinsic neurotoxicity compared to other N-methyl-D-aspartate receptor antagonists, making it a safer option for potential therapeutic applications .

特性

CAS番号 |

68134-81-6 |

|---|---|

分子式 |

C16H25NS |

分子量 |

263.4 g/mol |

IUPAC名 |

1-[(1R)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine |

InChI |

InChI=1S/C16H25NS/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17/h7,9,13-14H,2-6,8,10-12H2,1H3/t14?,16-/m1/s1 |

InChIキー |

DKFAAPPUYWQKKF-BZSJEYESSA-N |

SMILES |

CC1CCCCC1(C2=CC=CS2)N3CCCCC3 |

異性体SMILES |

CC1CCCC[C@@]1(C2=CC=CS2)N3CCCCC3 |

正規SMILES |

CC1CCCCC1(C2=CC=CS2)N3CCCCC3 |

外観 |

Solid powder |

Key on ui other cas no. |

68134-81-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

gacyclidine GK 11 GK-11 GK11 methyl-2-r-(piperidine-1-)-1-(thienyl-2)1-cyclohexene |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。